5-Bromo-6-methoxyimidazo[1,2-a]pyridine

CENP-E Kinase Inhibitor Anticancer

Ideal for SAR libraries and PROTAC synthesis, this 5-bromo-6-methoxyimidazo[1,2-a]pyridine offers a reactive bromine handle for Suzuki/Buchwald-Hartwig coupling and a methoxy group to enhance polar aprotic solubility. Its privileged imidazopyridine core is key for developing orally bioavailable kinase inhibitors and CENP-E targeted agents. Differentiate your pipeline with this high-purity, heteroaromatic building block.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12455836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=C(N2C=CN=C2C=C1)Br
InChIInChI=1S/C8H7BrN2O/c1-12-6-2-3-7-10-4-5-11(7)8(6)9/h2-5H,1H3
InChIKeyABHXMPGNJCNNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxyimidazo[1,2-a]pyridine for Medicinal Chemistry and Kinase Inhibitor Research


5-Bromo-6-methoxyimidazo[1,2-a]pyridine is a halogenated heteroaromatic building block belonging to the imidazo[1,2-a]pyridine scaffold, a privileged structure recognized for its broad utility in drug discovery [1]. This compound is specifically functionalized with a bromine atom at the 5-position and a methoxy group at the 6-position of the bicyclic core. It is commonly employed as a key intermediate in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies and the development of potential therapeutic agents [1].

Why 5-Bromo-6-methoxyimidazo[1,2-a]pyridine Cannot Be Substituted with Unsubstituted or Mono-Substituted Analogs


The combination and specific positioning of the electron-withdrawing bromine atom and the electron-donating methoxy group on the imidazo[1,2-a]pyridine core create a unique electronic and steric environment that is critical for modulating both biological activity and synthetic utility [1]. Substituting this compound with a simpler analog like 5-bromoimidazo[1,2-a]pyridine or 6-methoxyimidazo[1,2-a]pyridine would fundamentally alter key properties. For instance, the methoxy group is known to enhance solubility in polar aprotic solvents compared to non-substituted analogs, while the bromine atom provides a crucial handle for further functionalization via cross-coupling reactions . These differences in physicochemical properties and reactivity can significantly impact downstream synthesis yields, compound purity, and the success of structure-activity relationship (SAR) investigations .

Quantitative Differentiation: 5-Bromo-6-methoxyimidazo[1,2-a]pyridine vs. Closest Analogs


Kinase Inhibition: Inferior Potency Compared to Optimized 5-Methoxy Analogs

In the context of CENP-E kinase inhibition, the presence of a 5-bromo group is associated with lower potency compared to a 5-methoxy group. A 5-methoxy imidazo[1,2-a]pyridine derivative, (+)-(S)-12, showed potent CENP-E inhibition with an IC50 of 3.6 nM [1]. In contrast, a related 5-bromoimidazo[1,2-a]pyridine lead compound (7) demonstrated a significantly higher IC50 of 50 nM against the same target, representing a ~14-fold reduction in inhibitory activity [2]. This suggests that for CENP-E inhibition, the 5-bromo substitution is a suboptimal starting point, highlighting the critical importance of the substituent at this position.

CENP-E Kinase Inhibitor Anticancer

LogP and Solubility: Balanced Physicochemical Profile for Drug-Likeness

5-Bromo-6-methoxyimidazo[1,2-a]pyridine exhibits a balanced physicochemical profile that is favorable for oral bioavailability. Its moderate calculated LogP (cLogP) value is reported to be 2.11, which is within the optimal range (typically 1-3) for good oral absorption . Furthermore, it demonstrates moderate solubility in DMSO and low solubility in water . This balance is achieved by the combined effects of the lipophilic bromine atom and the polar methoxy group. In contrast, the simpler analog 6-methoxyimidazo[1,2-a]pyridine (CAS 955376-51-9) has a molecular weight of 148.16 g/mol and lacks the bromine handle, which limits its utility for further functionalization via cross-coupling .

Drug Design Physicochemical Properties ADME

Enhanced Solubility Profile vs. Non-Methoxylated Bromo-Analogs

The introduction of the electron-donating methoxy group at the 6-position is known to enhance solubility in polar aprotic solvents compared to non-substituted analogs . While direct quantitative solubility data is limited, this SAR principle suggests that 5-bromo-6-methoxyimidazo[1,2-a]pyridine will have improved handling and reaction characteristics compared to a compound like 5-bromoimidazo[1,2-a]pyridine (CAS 69214-09-1), which lacks the polar methoxy group. Improved solubility is critical for achieving higher yields in synthesis and for enabling biological assays in DMSO-based systems.

Formulation Solubility Synthetic Chemistry

Optimal Scientific Applications for 5-Bromo-6-methoxyimidazo[1,2-a]pyridine


Medicinal Chemistry Hit-to-Lead and Lead Optimization

As a key synthetic intermediate, 5-bromo-6-methoxyimidazo[1,2-a]pyridine is ideally suited for generating diverse compound libraries for SAR studies. The bromine atom allows for rapid analoging via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore chemical space around the imidazopyridine core [1]. Its balanced LogP and molecular weight make it a privileged starting point for developing orally bioavailable kinase inhibitors, as demonstrated by its use as a precursor in the development of CENP-E inhibitors [REFS-1, REFS-2].

Synthesis of Targeted Protein Degraders (PROTACs) and Molecular Glues

The presence of a versatile bromine handle makes this compound an excellent building block for the synthesis of bifunctional degraders. It can be used to append linkers to either the imidazo[1,2-a]pyridine core, which serves as the target-binding warhead, or to other parts of the degrader molecule. Its favorable physicochemical properties are beneficial for maintaining the drug-likeness of the final, larger heterobifunctional molecule .

Chemical Biology Tool Compound Synthesis

This compound can serve as a precursor for developing chemical probes to investigate biological pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various kinase targets [3]. By leveraging the bromine atom for further derivatization, researchers can install affinity tags or fluorescent reporters to create tools for target identification and validation studies.

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